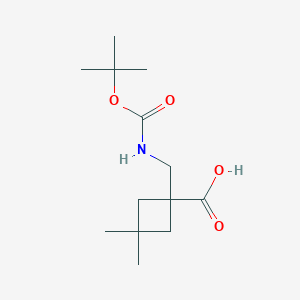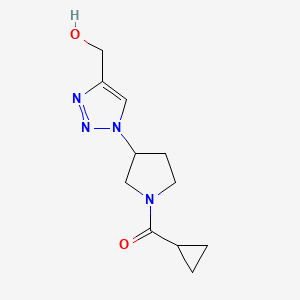
cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research on the synthesis of N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring reveals the importance of 1,2,4-triazoles scaffolds due to their significant biological activities. The synthesis process involved epoxide ring opening, followed by methylation and de-protection, leading to the production of a library of 14 N-substituted pyrrolidine derivatives. This study highlights the role of these compounds in clinical drugs due to their diverse biological activities (Prasad et al., 2021).
Heterocyclic Compound Synthesis
- Methyl 3-cyclopropyl-3-oxopropanoate has been used in the synthesis of heterocycles with a cyclopropyl substituent, showcasing the versatility of cyclopropyl compounds in generating various biologically active heterocyclic structures. The research outlines the formation of pyrazole-4-carboxylic acids and triazole-4-carboxylic acid through reactions with different halohydrazones and azidoquinolines, respectively (Pokhodylo et al., 2010).
Application in Drug Discovery
- A study on Dipolar Cycloaddition Reaction for accessing P2X7 antagonists introduces a novel method to synthesize compounds with a chiral center, which are significant in developing treatments for mood disorders. This research demonstrates the potential of such compounds in pharmacology, particularly in receptor occupancy and solubility for preclinical species (Chrovian et al., 2018).
Molecular Structure and Properties
- Crystal Structure and DFT Study of boric acid ester intermediates emphasizes the use of density functional theory (DFT) to understand the molecular structure and physicochemical properties of compounds. This approach aids in the conformational analysis and optimization of molecules for specific applications, revealing the potential for material science and molecular engineering (Huang et al., 2021).
Mécanisme D'action
Target of Action
Compounds containing indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
cyclopropyl-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-7-9-5-15(13-12-9)10-3-4-14(6-10)11(17)8-1-2-8/h5,8,10,16H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVIBHGYVIUOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


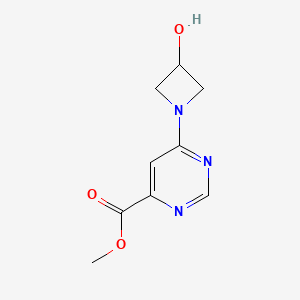
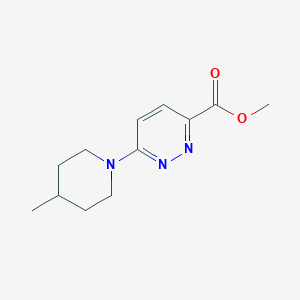
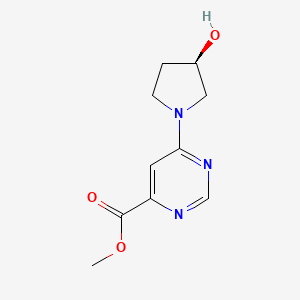
![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)


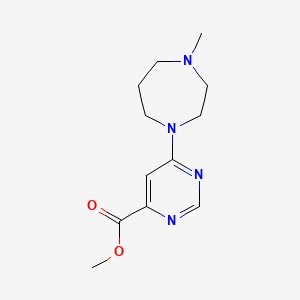

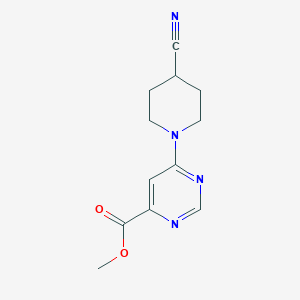
![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)


![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)
